(1-(1-Phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine oxide
Description
(1-(1-Phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine oxide is a tertiary phosphine oxide derivative characterized by a complex substituent chain. Its structure includes:
- A diphenylphosphine oxide core.
- A branched propyl chain substituent featuring a phenyl group, dimethylamino group (-N(CH₃)₂), and methyl group at specific positions.
The dimethylamino group imparts strong electron-donating properties, while the phenyl and methyl groups contribute to steric bulk. Such phosphine oxides are typically explored as ligands in transition metal catalysis, where electronic and steric effects critically influence reactivity .
Properties
CAS No. |
51713-18-9 |
|---|---|
Molecular Formula |
C24H28NOP |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-diphenylphosphoryl-N,N,2-trimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C24H28NOP/c1-20(19-25(2)3)24(21-13-7-4-8-14-21)27(26,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,20,24H,19H2,1-3H3 |
InChI Key |
YQCRLONZUCYXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphine Oxide Compounds
Structural and Electronic Properties
The compound’s unique substituents differentiate it from simpler phosphine oxides. Key comparisons include:
Triphenylphosphine Oxide (TPPO)
- Structure : Three phenyl groups attached to a central phosphorus atom.
- Electronic Effects : Moderate electron-withdrawing nature due to phenyl groups.
- Steric Effects : Lower steric hindrance compared to the target compound.
Bis(diphenylphosphine)oxide (BDPO)
- Structure : Two diphenylphosphine oxide units linked by an oxygen atom.
- Electronic Effects : Enhanced electron density compared to TPPO, improving metal coordination.
- Steric Effects : Moderate bulk, allowing flexibility in catalytic systems.
- Applications : Effective in Suzuki-Miyaura cross-coupling reactions .
(1-(1-Phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine Oxide
- Electronic Effects: The dimethylamino group strongly donates electrons, enhancing metal-ligand bond strength.
- Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, THF) due to the amino group .
Comparative Data Table
| Property/Compound | Triphenylphosphine Oxide (TPPO) | Bis(diphenylphosphine)oxide (BDPO) | Target Compound |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₅OP | C₂₄H₂₀O₂P₂ | C₂₉H₃₀NOP |
| Molecular Weight (g/mol) | 278.3 | 418.3 | ~443.5 |
| Key Functional Groups | Three phenyl groups | Two diphenylphosphine oxides | Diphenylphosphine oxide, dimethylamino, phenyl |
| Solubility | Low in polar solvents | Moderate in DMF, THF | High in polar aprotic solvents |
| Catalytic Applications | Rare | Suzuki-Miyaura couplings | Potential for asymmetric catalysis |
Research Findings
- Catalytic Performance: BDPO achieves >90% yield in Suzuki-Miyaura reactions under optimized conditions .
- Thermal Stability: Phosphine oxides with amino groups (like the target compound) exhibit higher thermal stability compared to TPPO, as noted in analogous studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(1-phenyl-3-dimethylamino-2-methyl)propyl)diphenylphosphine oxide?
- Methodology : The compound can be synthesized via multicomponent reactions involving diphenylphosphine oxide and α,β-unsaturated ketones. For example, microwave-assisted cycloaddition of diphenylphosphine oxide with ethyl phenylpropiolate in acetonitrile, using Ag₂O (2 equiv.) as an oxidant at 100°C for 2 h, yields structurally related benzophosphole oxide derivatives (80–93% yields) . Optimize stoichiometry (1.5 equiv. diphenylphosphine oxide) and solvent polarity to enhance regioselectivity.
Q. How is the structural integrity of this compound validated?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze P-NMR chemical shifts (δ ~26–28 ppm for phosphine oxides) and H/C-NMR for substituent environments .
- X-ray crystallography : Resolve stereochemistry and bond parameters (e.g., P=O bond length ~1.48 Å, consistent with phosphine oxides) .
- IR spectroscopy : Confirm P=O stretching vibrations near 1,200 cm .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology :
- Hydrogen source : Acts as a deuterium-transfer agent in deuterium-labeling experiments (e.g., 77% deuterium incorporation in alkene derivatives) .
- Ligand precursor : Forms coordination complexes with transition metals (e.g., Cu(I)) for catalytic alkynylation or hydrophosphorylation reactions .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound?
- Methodology :
- Enantioselective synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., enzymatic desymmetrization) to isolate enantiomers. Characterize via chiral HPLC or X-ray diffraction .
- Steric effects : The dimethylamino and phenyl groups create steric hindrance, altering nucleophilic attack pathways. Computational modeling (DFT) can predict transition-state geometries .
Q. How to resolve contradictions in reported reaction yields for derivatives?
- Methodology :
- Parameter screening : Compare solvent polarity (acetonitrile vs. chloroform), temperature (60–100°C), and oxidants (Ag₂O vs. CuO) across studies .
- Byproduct analysis : Use LC-MS to identify side products (e.g., overoxidized species) that reduce yields.
Q. What computational tools are suitable for studying its reaction mechanisms?
- Methodology :
- DFT calculations : Model intermediates in hydrophosphorylation reactions (e.g., Cu(I)-diphenylphosphine oxide complexes) to identify rate-determining steps .
- Kinetic isotope effects (KIE) : Use deuterated substrates to probe hydrogen-transfer mechanisms .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
